molecular formula C26H21BrN2O3S B6008626 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide

Cat. No. B6008626
M. Wt: 521.4 g/mol
InChI Key: OXLQHRJVZADHIL-UHFFFAOYSA-N
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that has been developed through a multi-step synthesis process.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide involves the inhibition of specific enzymes, particularly those involved in biochemical pathways. It has been shown to inhibit the activity of enzymes such as transglutaminase 2 and lysine-specific demethylase 1A, which are involved in various cellular processes. The inhibition of these enzymes can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide depend on the specific enzymes that are inhibited. It has been shown to have anti-tumor effects in certain cancer cells by inhibiting lysine-specific demethylase 1A. It has also been shown to inhibit the activity of transglutaminase 2, which is involved in the regulation of cell death and inflammation. Additionally, it has been used in the development of fluorescent probes for imaging studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide is its potential to inhibit specific enzymes, making it a useful tool for investigating biochemical pathways. It has also been shown to have potential applications in drug development. However, its use in lab experiments may be limited by its toxicity and potential side effects. Further studies are needed to determine the optimal conditions for its use in lab experiments.

Future Directions

There are several future directions for the use of 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide in scientific research. One direction is the development of more selective inhibitors of specific enzymes to improve its efficacy and reduce potential side effects. Another direction is the investigation of its potential as a therapeutic agent for various diseases, particularly cancer. Additionally, its use in the development of fluorescent probes for imaging studies could be further explored. Further studies are needed to fully understand the potential applications of 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide in scientific research.

Synthesis Methods

The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide involves a multi-step process that starts with the reaction of 2-bromoaniline and benzylamine. The product of this reaction is then reacted with phenylsulfonyl chloride to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to form the final product, 2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide. The synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide has potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry. It has been shown to inhibit the activity of specific enzymes, making it a potential candidate for drug development. It has also been used as a chemical tool to investigate the role of specific enzymes in biochemical pathways. Additionally, it has been used in the development of fluorescent probes for imaging studies.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O3S/c27-23-16-8-9-17-24(23)28-26(30)22-15-7-10-18-25(22)29(19-20-11-3-1-4-12-20)33(31,32)21-13-5-2-6-14-21/h1-18H,19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLQHRJVZADHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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